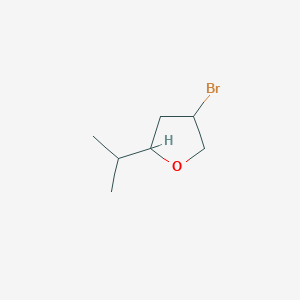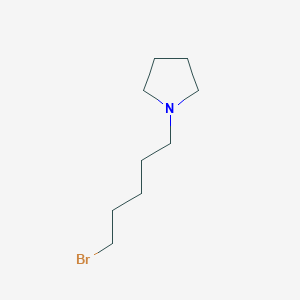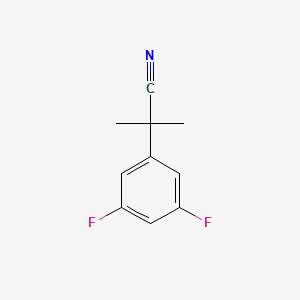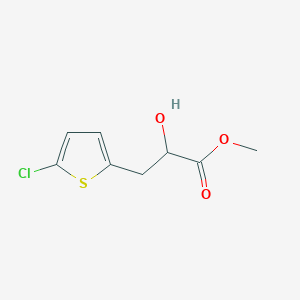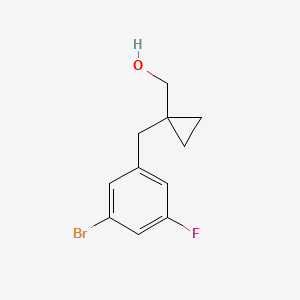
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a benzyl group substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Substitution with Bromine and Fluorine: Halogenation reactions can be used to introduce bromine and fluorine atoms onto the benzyl ring.
Attachment of the Methanol Moiety: This can be done through reduction reactions where a carbonyl group is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the benzyl group to a more saturated form.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol exerts its effects depends on its interactions with molecular targets. This may involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(3-Bromo-4-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanol
- (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H12BrFO |
|---|---|
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5,14H,1-2,6-7H2 |
Clé InChI |
GAEKBIJFIKEWNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC(=CC(=C2)Br)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


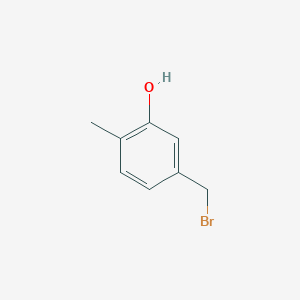


![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)
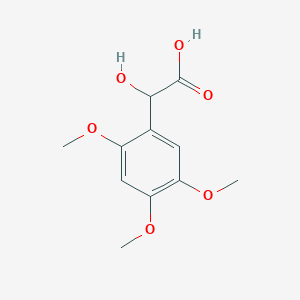
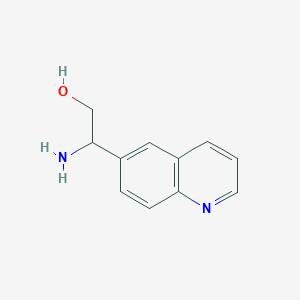

![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
